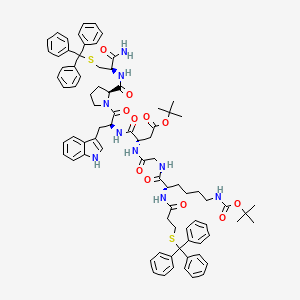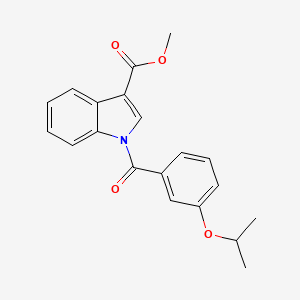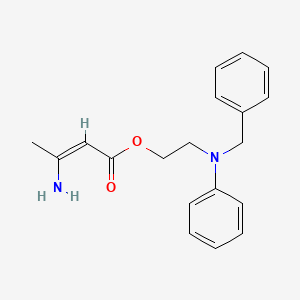
tert-butyl (10S,16S)-16-(((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-2,2-dimethyl-4,11,14-trioxo-10-(3-(tritylthio)propanamido)-3-oxa-5,12,15-triazaoctadecan-18-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-butyl (10S,16S)-16-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-2,2-dimethyl-4,11,14-trioxo-10-(3-(tritylthio)propanamido)-3-oxa-5,12,15-triazaoctadecan-18-oate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amides, indoles, and tritylthio groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (10S,16S)-16-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-2,2-dimethyl-4,11,14-trioxo-10-(3-(tritylthio)propanamido)-3-oxa-5,12,15-triazaoctadecan-18-oate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting groups such as trityl chloride, coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC or preparative chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfoxides or sulfones.
Reduction: Reduction of amides to amines.
Substitution: Nucleophilic substitution at the indole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LAH) or borane.
Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the tritylthio group could yield sulfoxides or sulfones, while reduction of the amide groups could produce corresponding amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, the compound might be investigated for its potential as a biochemical probe or as a precursor to bioactive molecules.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, the compound might find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl (10S,16S)-16-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-2,2-dimethyl-4,11,14-trioxo-10-(3-(tritylthio)propanamido)-3-oxa-5,12,15-triazaoctadecan-18-oate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups and similar structural motifs, such as:
- Peptide-based compounds with indole or pyrrolidine rings.
- Molecules containing tritylthio groups.
- Compounds with multiple amide linkages.
Propiedades
Fórmula molecular |
C81H93N9O11S2 |
|---|---|
Peso molecular |
1432.8 g/mol |
Nombre IUPAC |
tert-butyl (3S)-4-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[2-[[(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-tritylsulfanylpropanoylamino)hexanoyl]amino]acetyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C81H93N9O11S2/c1-78(2,3)100-71(93)51-65(87-70(92)53-85-73(95)64(44-27-28-47-83-77(99)101-79(4,5)6)86-69(91)46-49-102-80(56-30-13-7-14-31-56,57-32-15-8-16-33-57)58-34-17-9-18-35-58)74(96)88-66(50-55-52-84-63-43-26-25-42-62(55)63)76(98)90-48-29-45-68(90)75(97)89-67(72(82)94)54-103-81(59-36-19-10-20-37-59,60-38-21-11-22-39-60)61-40-23-12-24-41-61/h7-26,30-43,52,64-68,84H,27-29,44-51,53-54H2,1-6H3,(H2,82,94)(H,83,99)(H,85,95)(H,86,91)(H,87,92)(H,88,96)(H,89,97)/t64-,65-,66-,67-,68-/m0/s1 |
Clave InChI |
NBOSAVIFYFNWQZ-UNVBUFFDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)CCSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
SMILES canónico |
CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)CCSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15062093.png)
![((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B15062101.png)

![Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride](/img/structure/B15062109.png)
![(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne](/img/structure/B15062113.png)


![[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate](/img/structure/B15062132.png)

![[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15062155.png)

![(2S,3'aS,5'aS,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]](/img/structure/B15062160.png)
![tert-butyl (3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-2(3H)-carboxylate](/img/structure/B15062162.png)
